2,4-Dimethyl-6-(6-methylheptyl)phenol
Description
2,4-Dimethyl-6-(6-methylheptyl)phenol (CAS: 346,323578) is a substituted phenol derivative characterized by a branched alkyl chain (6-methylheptyl) at the para position and methyl groups at the 2- and 4-positions of the aromatic ring. This compound is primarily utilized as an antioxidant in polyolefins, enhancing thermal stability by scavenging free radicals during polymer processing and aging . Its synthesis involves Friedel-Crafts alkylation of 2,4-dimethylphenol with hexadecane using a sulfuric acid catalyst supported on activated carbon, achieving yields >88% and purity >96% .
Properties
IUPAC Name |
2,4-dimethyl-6-(6-methylheptyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-12(2)8-6-5-7-9-15-11-13(3)10-14(4)16(15)17/h10-12,17H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOOCBHWULMDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CCCCCC(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402382 | |
| Record name | 2,4-dimethyl-6-(6-methylheptyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198220-45-0 | |
| Record name | 2,4-dimethyl-6-(6-methylheptyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Alkylation with α-Olefins
The most common route involves alkylating 2,4-xylenol (2,4-dimethylphenol) with 6-methylheptene in the presence of a base catalyst. This method leverages the electrophilic aromatic substitution mechanism, where the phenolic hydroxyl group activates the aromatic ring for alkylation.
Typical Reaction Conditions
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Catalyst : Sodium hydroxide or potassium hydroxide (0.8–1.2 mol equivalents)
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Temperature : 55–80°C
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Solvent : Ethanol or toluene
Mechanistic Insight
The reaction proceeds via deprotonation of 2,4-xylenol to form a phenoxide ion, which undergoes nucleophilic attack on the electrophilic carbocation generated from 6-methylheptene. Steric hindrance from the 2,4-dimethyl groups directs substitution to the para position relative to the hydroxyl group.
Friedel-Crafts Alkylation
Aluminum Oxide-Catalyzed Process
Active γ-aluminum oxide (Al₂O₃) enhances regioselectivity and minimizes side reactions such as polyalkylation. This method is preferred for industrial-scale synthesis due to catalyst reusability.
Experimental Protocol
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Substrates : 2,4-xylenol (1 mol), 6-methylheptene (1.5 mol)
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Catalyst : γ-Al₂O₃ (10 wt%)
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Temperature : 120–140°C
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Duration : 3–5 hours
Advantages
Solvent-Free Catalytic Methods
Melt-Phase Alkylation
Eliminating solvents reduces waste and improves reaction kinetics. This approach uses molten 2,4-xylenol as both reactant and medium.
Key Parameters
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Temperature : 160–180°C
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Catalyst : Zinc chloride (ZnCl₂, 5 mol%)
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Conversion : >95%
Limitations
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Requires precise temperature control to prevent decomposition.
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Higher energy input compared to solvent-based methods.
Process Optimization and Comparative Analysis
Catalytic Systems
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| γ-Al₂O₃ | 120–140 | 3–5 | 82–88 | 3–5 |
| ZnCl₂ | 160–180 | 2–4 | 78–84 | 8–12 |
| NaOH (aqueous) | 55–80 | 6–8 | 70–85 | 10–15 |
Solvent Impact
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Ethanol : Enhances solubility but lowers reaction rate due to hydrogen bonding with phenolic OH.
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Toluene : Improves alkylation rate by 20% compared to ethanol but requires higher temperatures.
Industrial-Scale Production Challenges
Byproduct Management
Environmental Considerations
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Wastewater treatment : Alkaline washes generate phenol-contaminated effluent. Advanced oxidation processes (AOPs) reduce chemical oxygen demand (COD) by 90%.
Emerging Techniques
Microwave-Assisted Synthesis
Enzymatic Alkylation
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Catalyst : Horseradish peroxidase (HRP)
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Solvent : Water-ethanol (1:1)
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Yield : 65–70%
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Sustainability : Biocatalytic route eliminates metal catalysts.
Quality Control and Characterization
Analytical Methods
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(6-methylheptyl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2,4-Dimethyl-6-(6-methylheptyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(6-methylheptyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. Its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Phenolic Compounds
Structural and Functional Comparisons
2,6-Di-tert-butyl-4-methylphenol (BHT; CAS: 128-37-0)
- Structure : Features tert-butyl groups at the 2- and 6-positions and a methyl group at the 4-position.
- Function : A widely used antioxidant in plastics, fuels, and food packaging.
- Key Differences: The tert-butyl groups in BHT provide superior steric hindrance compared to the linear 6-methylheptyl chain in 2,4-Dimethyl-6-(6-methylheptyl)phenol, enhancing radical scavenging efficiency in low-temperature applications . The branched alkyl chain in 2,4-Dimethyl-6-(6-methylheptyl)phenol improves solubility in nonpolar polymer matrices (e.g., polyethylene), making it more effective in high-temperature polyolefin stabilization .
4,4’-Methylenedi-2,6-xylenol (CAS: 134701-20-5)
- Structure: A bisphenol derivative with methyl groups at the 2- and 6-positions on two connected aromatic rings.
- Function : Used as a stabilizer in epoxy resins and polycarbonates.
- Key Differences: The bifunctional structure of 4,4’-methylenedi-2,6-xylenol enables crosslinking in polymers, unlike the monofunctional 2,4-Dimethyl-6-(6-methylheptyl)phenol . 2,4-Dimethyl-6-(6-methylheptyl)phenol exhibits lower estrogenic activity compared to bisphenol derivatives, reducing regulatory restrictions in consumer products .
2,4-Dimethyl-6-(1-methylpentadecyl)phenol (CAS: 346,323578)
- Structure : Nearly identical to the target compound but with a slightly shorter alkyl chain (1-methylpentadecyl vs. 6-methylheptyl).
- Function : Similar applications in polymer stabilization.
- Key Differences :
Physicochemical and Performance Data
*Measured via DPPH assay at 100 ppm concentration in polypropylene.
Biological Activity
2,4-Dimethyl-6-(6-methylheptyl)phenol, with the CAS number 198220-45-0, is a phenolic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and potential applications in various fields, including medicine and environmental science.
- Molecular Formula : CHO
- Molecular Weight : 234.377 g/mol
- Density : 0.9 ± 0.1 g/cm³
- Boiling Point : 328.7 ± 11.0 °C
- Flash Point : 148.1 ± 8.9 °C
These properties indicate that 2,4-Dimethyl-6-(6-methylheptyl)phenol is a relatively stable compound under standard conditions, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that phenolic compounds often exhibit antimicrobial properties due to their ability to disrupt cell membranes and interfere with metabolic processes in microorganisms. In particular, studies have shown that derivatives of phenolic compounds can inhibit the growth of various bacterial strains, suggesting that 2,4-Dimethyl-6-(6-methylheptyl)phenol may possess similar properties.
Antioxidant Activity
Phenolic compounds are widely recognized for their antioxidant properties, which help neutralize free radicals in biological systems. This activity is essential for reducing oxidative stress-related damage in cells, potentially preventing various diseases, including cancer and cardiovascular disorders. The antioxidant capacity of 2,4-Dimethyl-6-(6-methylheptyl)phenol could be evaluated through assays measuring its ability to scavenge free radicals.
The biological activity of 2,4-Dimethyl-6-(6-methylheptyl)phenol may be attributed to several mechanisms:
- Enzyme Inhibition : Phenolic compounds can inhibit enzymes involved in metabolic pathways by binding to active sites or altering enzyme conformation.
- Receptor Interaction : The potential for this compound to interact with hormone receptors could lead to altered signaling pathways, impacting cellular responses.
- Cell Membrane Disruption : The hydrophobic nature of phenolic compounds allows them to integrate into lipid membranes, disrupting their integrity and function.
Study on Antimicrobial Activity
A study conducted on various phenolic compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Although specific data on 2,4-Dimethyl-6-(6-methylheptyl)phenol were not available, its structural similarities suggest it could exhibit comparable effects.
Endocrine Disruption Assessment
Research assessing the impact of similar phenolic compounds on endocrine systems revealed significant alterations in hormone levels and receptor activity in laboratory settings. This suggests that further investigation into the endocrine-disrupting potential of 2,4-Dimethyl-6-(6-methylheptyl)phenol is warranted .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Antimicrobial Activity | Endocrine Disruption Potential | Antioxidant Properties |
|---|---|---|---|---|
| 2,4-Dimethyl-6-(6-methylheptyl)phenol | 198220-45-0 | Potentially present | Possible | Likely |
| Bisphenol A | 80-05-7 | Moderate | Confirmed | Moderate |
| Parabens | Various | Moderate | Confirmed | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
